

3-Thiophenemethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Thiophenemethanol**

Cat. No.: **B153581**

[Get Quote](#)

An In-depth Technical Guide to 3-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Thiophenemethanol** (CAS No. 71637-34-8), a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores its role as a crucial building block in the creation of complex molecules.

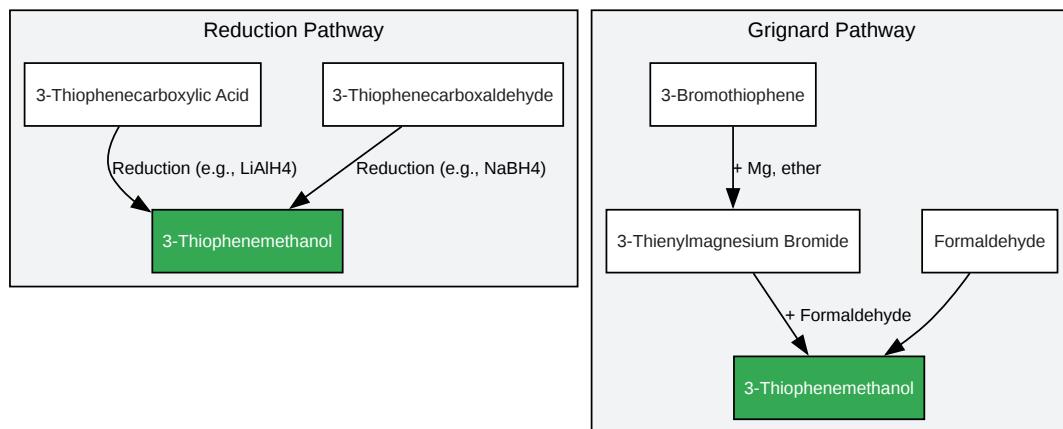
Core Properties of 3-Thiophenemethanol

3-Thiophenemethanol, also known as (Thiophen-3-yl)methanol or 3-Thienylmethanol, is a colorless to light yellow liquid. Its molecular structure, featuring a sulfur-containing aromatic thiophene ring with a hydroxymethyl substituent at the 3-position, imparts unique reactivity and makes it a valuable intermediate in a variety of chemical transformations.

Physicochemical Data

The key quantitative properties of **3-Thiophenemethanol** are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	71637-34-8 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₅ H ₆ OS [1] [2] [3] [4] [5] [6]
Molecular Weight	114.17 g/mol [1] [2] [3] [6]
Appearance	Colorless to almost colorless clear liquid
Boiling Point	86-88 °C at 10 mmHg [2] [3]
Density	1.211 g/mL at 25 °C [2] [3]
Refractive Index (n ₂₀ /D)	1.564 [2] [3]
Flash Point	101 °C (213.8 °F) - closed cup [2] [3]
Water Solubility	Slightly soluble [3]
pKa	14.49 ± 0.10 (Predicted)


Synthesis of 3-Thiophenemethanol

3-Thiophenemethanol can be synthesized through several routes. The most common laboratory methods involve the reduction of a carbonyl group at the 3-position of the thiophene ring or the formation of a carbon-carbon bond via an organometallic intermediate.

Synthetic Pathways Overview

Two primary synthetic strategies for producing **3-Thiophenemethanol** are outlined below. The first involves the reduction of 3-thiophenecarboxaldehyde or 3-thiophenecarboxylic acid. The second, more versatile for creating substituted thiophenes, utilizes a Grignard reagent formed from 3-bromothiophene.

Synthetic Pathways to 3-Thiophenemethanol

[Click to download full resolution via product page](#)Synthetic pathways to **3-Thiophenemethanol**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **3-Thiophenemethanol**.

Protocol 1: Synthesis of 3-Thiophenemethanol via Reduction of 3-Thiophenecarboxaldehyde

This protocol describes a general and efficient method for the synthesis of **3-Thiophenemethanol** by the reduction of the corresponding aldehyde using sodium borohydride.

Materials:

- 3-Thiophenecarboxaldehyde
- Sodium borohydride (NaBH_4)
- Ethanol (95%)
- Water
- Dilute Hydrochloric Acid
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice

Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-thiophenecarboxaldehyde (1 equivalent) in ethanol (95%) and cool the solution in an ice bath to 0 °C.

- Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Thiophenemethanol**.
- The crude product can be further purified by vacuum distillation.

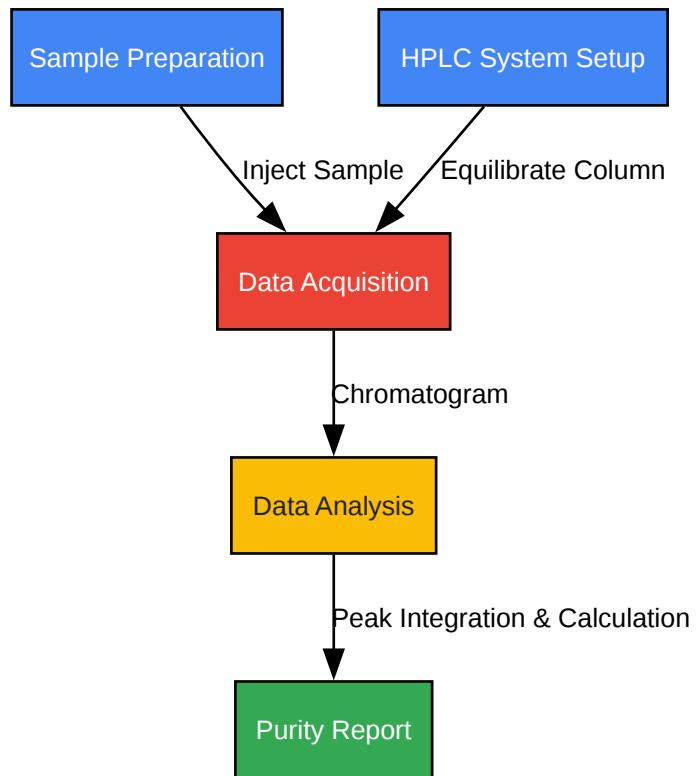
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of synthesized **3-Thiophenemethanol**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.^[4]

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 235 nm.
- Injection Volume: 10 μ L.


Sample Preparation:

- Prepare a stock solution of the synthesized **3-Thiophenemethanol** at a concentration of 1 mg/mL in the mobile phase.
- Filter the sample solution through a 0.45 μ m syringe filter before injection.

Procedure:

- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
- The purity of the sample is determined by calculating the peak area percentage of **3-Thiophenemethanol** relative to the total peak area of all components in the chromatogram.

HPLC Analysis Workflow for 3-Thiophenemethanol

[Click to download full resolution via product page](#)

Workflow for HPLC purity analysis.

Applications in Drug Development and Materials Science

3-Thiophenemethanol is a valuable building block in several areas of research and development:

- **Pharmaceutical Synthesis:** The thiophene ring is a common scaffold in medicinal chemistry, acting as a bioisostere for the benzene ring. **3-Thiophenemethanol** serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential applications in treating neurological disorders.

- **Organic Electronics:** It is used in the preparation of 3-substituted thiophene conducting copolymers. These materials have potential applications in electrochromic displays and other organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
- **Fine Chemical Synthesis:** As a versatile intermediate, it is used in the synthesis of more complex molecules, including fragrances and specialty additives. Its hydroxyl group allows for a range of subsequent chemical modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. CN104892567A - 3-thiopheneethanol tubular-type preparation method and device thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Thiophenemethanol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153581#3-thiophenemethanol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com